Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate hydrazines with β-ketoesters. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide and isopropyl bromide under basic conditions . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Pyrazole-4-methanol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent used.
Scientific Research Applications
Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive pyrazole derivatives.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 1H-pyrazole-4-carboxylate: Lacks the ethyl and isopropyl substituents, leading to different chemical and biological properties.
1-Phenyl-3-methyl-1H-pyrazole-4-carboxylate: Contains a phenyl group, which can enhance its biological activity.
1-Methyl-3-isopropyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications
This compound is unique due to its specific substituents, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of ethyl and isopropyl groups enhances its lipophilicity and solubility, potentially influencing its biological interactions.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrazole derivatives, including those similar to this compound, showed activity against Gram-negative bacteria such as Haemophilus influenzae and H. parainfluenzae.
Compound | MIC (μg/ml) | Activity |
---|---|---|
This compound | <62.5 | Effective against planktonic cells |
N-ethyl-3-amino-5-oxo-4-phenyl-pyrazole | 0.49 - 31.25 | Effective against clinical isolates |
The minimal inhibitory concentration (MIC) for this compound was found to be less than 62.5 μg/ml against planktonic cells of the tested strains, indicating strong antibacterial potential .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. For instance, compounds related to this compound have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that certain pyrazole derivatives could induce apoptosis in MCF-7 breast cancer cells.
Compound | IC50 (μM) | Mechanism |
---|---|---|
This compound | TBD | Induces apoptosis |
Related pyrazole derivative | 168.78 | Cell cycle arrest at G1 phase |
The mechanism of action often involves interaction with key cellular pathways, leading to cell cycle arrest and apoptosis .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The incorporation of specific substituents can enhance their ability to inhibit inflammatory mediators. This compound may exhibit such properties, making it a candidate for further investigation in inflammatory disease models.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:
- Antimicrobial Evaluation : A study assessed various pyrazole derivatives against Haemophilus species, confirming the significant activity of compounds with similar structural features .
- Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that related compounds did not exhibit toxicity up to concentrations that showed effective antimicrobial activity, indicating a favorable safety profile .
- Molecular Docking Studies : Computational studies suggested potential binding interactions between pyrazole derivatives and key proteins involved in cancer progression, supporting their role as lead compounds for drug development .
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 1-ethyl-3-propan-2-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-5-13-7-9(11(14)15-6-2)10(12-13)8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
YVIZFWLCYPIWID-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(C)C)C(=O)OCC |
Origin of Product |
United States |
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